molecular formula C10H6F6N4O B14302425 Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- CAS No. 112608-25-0

Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-

Katalognummer: B14302425
CAS-Nummer: 112608-25-0
Molekulargewicht: 312.17 g/mol
InChI-Schlüssel: YEEKJOKTGIDXDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is a complex organic compound characterized by the presence of an azido group and multiple trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- typically involves the reaction of benzamide with azido and trifluoromethyl-containing reagents. One common method involves the reaction of benzamide with trifluoroacetimidoyl chlorides in the presence of a base and solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitrobenzamide derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioconjugation and labeling applications. The trifluoromethyl groups can enhance the compound’s stability and lipophilicity, influencing its interaction with biological membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-
  • Benzamide, N-[2,2,2-trifluoro-1-[2-(2-methylphenyl)hydrazino]-1-(trifluoromethyl)ethyl]-

Uniqueness

Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioconjugation. The multiple trifluoromethyl groups also contribute to its unique chemical properties, such as increased stability and lipophilicity, distinguishing it from other similar compounds.

Eigenschaften

112608-25-0

Molekularformel

C10H6F6N4O

Molekulargewicht

312.17 g/mol

IUPAC-Name

N-(2-azido-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide

InChI

InChI=1S/C10H6F6N4O/c11-9(12,13)8(19-20-17,10(14,15)16)18-7(21)6-4-2-1-3-5-6/h1-5H,(H,18,21)

InChI-Schlüssel

YEEKJOKTGIDXDU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.